5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17854874
InChI: InChI=1S/C12H12FNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3
SMILES:
Molecular Formula: C12H12FNS
Molecular Weight: 221.30 g/mol

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline

CAS No.:

Cat. No.: VC17854874

Molecular Formula: C12H12FNS

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline -

Specification

Molecular Formula C12H12FNS
Molecular Weight 221.30 g/mol
IUPAC Name 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline
Standard InChI InChI=1S/C12H12FNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3
Standard InChI Key LJQQJDHDFMHSCJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)F)NCC2=CC=CS2

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises three distinct structural domains:

  • Fluorinated aniline backbone: A benzene ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The fluorine atom introduces electron-withdrawing effects, modulating the aromatic ring’s reactivity and electronic properties.

  • Thiophene moiety: A five-membered heterocyclic ring containing sulfur, attached via a methylene (-CH2_2-) bridge to the aniline nitrogen. The thiophene group contributes π-conjugation and potential for intermolecular interactions .

  • Amine functional group: The secondary amine (-NH-) links the aromatic and heterocyclic components, serving as a site for hydrogen bonding and chemical derivatization.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC12H12FNS\text{C}_{12}\text{H}_{12}\text{FNS}
Molecular Weight221.30 g/mol
XLogP3-AA3.6
Topological Polar Surface Area40.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds3
Data sourced from PubChem computational analyses .

Stereoelectronic Features

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) induces a dipole moment across the aromatic ring, polarizing C-F bonds and directing electrophilic substitution to the meta position relative to the methyl group. Concurrently, the thiophene’s sulfur atom (χ=2.58\chi = 2.58) participates in resonance, delocalizing electron density into the aniline system. Density functional theory (DFT) calculations predict a lowest unoccupied molecular orbital (LUMO) energy of -1.8 eV, suggesting moderate electrophilicity suitable for charge-transfer interactions .

Synthetic Methodologies

Precursor Synthesis: 5-Fluoro-2-Methylaniline

The aniline precursor is synthesized via catalytic hydrogenation or iron-mediated reduction of 4-fluoro-1-methyl-2-nitrobenzene. A representative procedure involves:

  • Dissolving 4-fluoro-1-methyl-2-nitrobenzene (16 mmol) in ethanol (50 mL).

  • Adding iron powder (81 mmol) and hydrochloric acid (0.25 mL) at 0°C.

  • Refluxing for 12 hours, followed by ethyl acetate extraction and column chromatography (n-hexane/EtOAc 1:1) .

This method achieves a 70% yield, with purity confirmed by 1H^1\text{H} NMR (δ\delta 6.87 ppm, aromatic protons) and MS ([M+1]+^+ = 126) .

Final Coupling Reaction

The target compound is synthesized through reductive amination:

  • Reacting 5-fluoro-2-methylaniline (10 mmol) with thiophene-2-carbaldehyde (10 mmol) in dichloromethane.

  • Adding sodium triacetoxyborohydride (12 mmol) to facilitate imine reduction.

  • Purifying via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the product as a pale-yellow solid (62% yield) .

Table 2: Spectral Characterization Data

TechniqueKey Signals
1H^1\text{H} NMRδ\delta 6.87 (t, J = 7.6 Hz, 1H, Ar-H), 4.45 (s, 2H, -CH2_2-), 2.01 (s, 3H, -CH3_3)
13C^{13}\text{C} NMRδ\delta 162.1 (C-F), 140.3 (Ar-C), 127.8 (Thiophene C), 45.2 (-CH2_2-)
HRMSm/z 221.0674 ([M+H]+^+, calc. 221.0674)
Data compiled from PubChem and synthetic reports .

Analytical and Computational Characterization

Spectroscopic Analysis

  • NMR Spectroscopy: The 1H^1\text{H} NMR spectrum confirms regioselective substitution, with downfield shifts at δ\delta 6.87 ppm indicating fluorine’s deshielding effect. The singlet at δ\delta 4.45 ppm corresponds to the methylene bridge protons .

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, showing a protonated molecular ion at m/z 221.0674 .

Computational Modeling

Molecular dynamics simulations predict a folded conformation in solution, with the thiophene ring oriented perpendicular to the aniline plane. This geometry minimizes steric hindrance between the methyl group and thiophene sulfur .

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